molecular formula C10H13N3O B13678213 N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

Cat. No.: B13678213
M. Wt: 191.23 g/mol
InChI Key: ZQFOXDBPAAESTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is a compound that belongs to the class of pyridine derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine group and a pyridine ring in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-aminopyridine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
  • N-(6-aminopyridin-2-yl)-4’-cyanobiphenyl-4-sulfonamide

Uniqueness

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide is unique due to its specific combination of an amine group and a pyridine ring, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for various biological and chemical applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(6-aminopyridin-2-yl)-3-methylbut-2-enamide

InChI

InChI=1S/C10H13N3O/c1-7(2)6-10(14)13-9-5-3-4-8(11)12-9/h3-6H,1-2H3,(H3,11,12,13,14)

InChI Key

ZQFOXDBPAAESTN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC(=N1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.